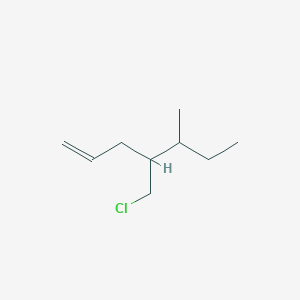
4-(Chloromethyl)-5-methylhept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5-methylhept-1-ene: is an organic compound characterized by a chloromethyl group attached to a heptene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5-methylhept-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 5-methylhept-1-ene using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the alkene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-5-methylhept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., zinc chloride).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), and inert atmosphere.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the corresponding methyl derivative.
科学的研究の応用
Chemistry: 4-(Chloromethyl)-5-methylhept-1-ene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various functionalized compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: The compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-5-methylhept-1-ene and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, chloromethyl derivatives can act as alkylating agents, forming covalent bonds with nucleophilic sites in proteins or DNA .
類似化合物との比較
4-Chloromethylbenzoic acid: Contains a chloromethyl group attached to a benzene ring.
2-Chloromethyl-4(3H)-quinazolinone: A heterocyclic compound with a chloromethyl group, used in anticancer research.
1-Chloro-4-(chloromethyl)benzene: An aromatic compound with two chlorine atoms attached to a benzene ring.
Uniqueness: 4-(Chloromethyl)-5-methylhept-1-ene is unique due to its aliphatic structure and the presence of both a chloromethyl group and a double bond. This combination of functional groups provides distinct reactivity patterns, making it versatile for various synthetic applications.
特性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC名 |
4-(chloromethyl)-5-methylhept-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-4-6-9(7-10)8(3)5-2/h4,8-9H,1,5-7H2,2-3H3 |
InChIキー |
ZAJHZPIMWVJCHH-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CC=C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




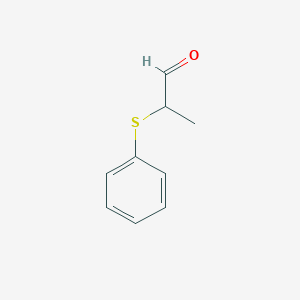
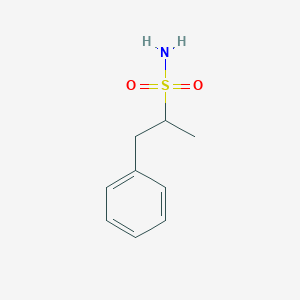
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13216880.png)


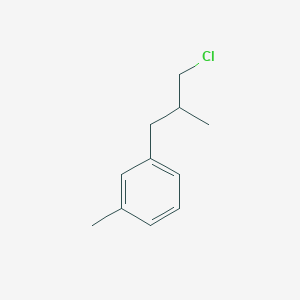
![4-tert-Butyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13216905.png)
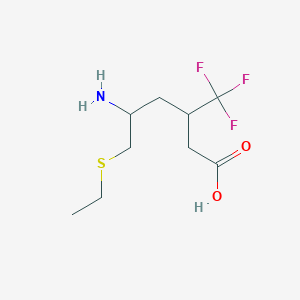
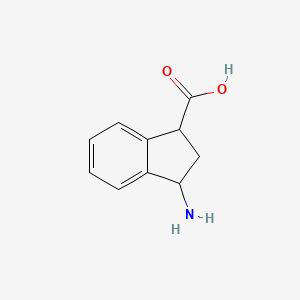
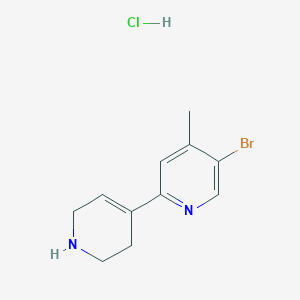
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13216936.png)
![Methyl 6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13216958.png)
